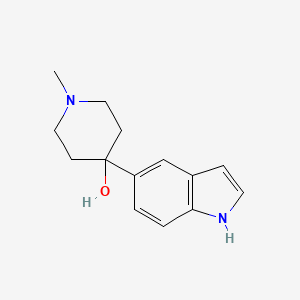

4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL

描述

Structure

2D Structure

属性

IUPAC Name |

4-(1H-indol-5-yl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-2-3-13-11(10-12)4-7-15-13/h2-4,7,10,15,17H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNMBGOOOAEWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC3=C(C=C2)NC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594892 | |

| Record name | 4-(1H-Indol-5-yl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262593-61-3 | |

| Record name | 4-(1H-Indol-5-yl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 1h Indol 5 Yl 1 Methyl Piperidin 4 Ol and Its Congeners

Advanced Approaches for Indole (B1671886) Ring Functionalization at Position-5

The functionalization of the indole core, particularly on the six-membered benzenoid ring, presents a significant challenge due to the similar reactivity of the C4, C5, C6, and C7 positions. nih.gov Achieving selective substitution at the C-5 position is crucial for the synthesis of the target compound and often requires specialized methods that go beyond classical electrophilic substitution, which typically favors the C-3 position.

Modern strategies for regioselective functionalization of the indole's benzene (B151609) ring often rely on directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation. nih.govacs.org By installing a directing group (DG) on the indole nitrogen (N1), it is possible to steer metallating agents or catalysts to a specific adjacent C-H bond. For C-5 functionalization, a directing group that can facilitate metalation at the C4 or C6 positions can be used, followed by subsequent reaction steps. However, direct C-5 functionalization is more elegant.

Some C-H activation strategies have shown success in targeting the C4 and C5 positions directly. For instance, palladium catalysis with a pivaloyl directing group on the indole nitrogen can promote C-H activation at the C4 position. nih.gov While direct C-5 activation is less common, strategic use of substrates and catalysts can influence the regiochemical outcome. The electronic properties of substituents already on the indole ring can also play a role; electron-withdrawing groups at C-5 may influence the reactivity of the ring in certain catalyzed reactions. nankai.edu.cn

Table 1: Selected Methods for Indole C-5 Functionalization

| Methodology | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Directed C-H Arylation | Pd(II) catalysts, Directing Groups (e.g., pivaloyl), Ag₂O | A directing group on the indole nitrogen guides a palladium catalyst to activate a specific C-H bond on the benzenoid ring, enabling coupling with aryl halides. Regioselectivity can be tuned for C4/C5. | nih.gov |

| Halogenation/Metal-Halogen Exchange | N-Bromosuccinimide (NBS), n-BuLi or Mg | A classical approach involving initial bromination of the indole (often yielding a mixture of isomers including 5-bromoindole), followed by metal-halogen exchange to create a nucleophilic C-5 indolyl species (e.g., 5-lithioindole or a Grignard reagent). | General Knowledge |

| Iron-Catalyzed C-H Functionalization | Iron complexes, α-aryl-α-diazoesters | Iron catalysts can achieve C-H functionalization of indoles. While often favoring the C2 or C3 position, substrate control can influence regioselectivity. The presence of substituents at C5 can affect reaction rates. | nankai.edu.cn |

Innovative Methodologies for Piperidine (B6355638) Ring Formation and Substituent Introduction

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its synthesis have been developed. digitellinc.comresearchgate.netajchem-a.com These range from the functionalization of pre-existing pyridine (B92270) or piperidine rings to the de novo construction of the ring from acyclic precursors. researchgate.net For the synthesis of 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL, the key precursor is 1-methyl-4-piperidone.

Intramolecular cyclization is a powerful method for constructing the piperidine ring, where a linear substrate containing a nitrogen atom and other reactive functional groups is induced to form the six-membered ring. mdpi.comnih.gov These strategies offer excellent control over the placement of substituents.

Common intramolecular approaches include:

Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone via an intermediate iminium ion, which is then reduced. nih.govcofc.edu

Ring-Closing Metathesis (RCM): The use of Grubbs-type ruthenium catalysts to form a cyclic alkene from a linear diene, which can then be reduced to the piperidine. nih.gov

Radical Cyclization: Initiated by radical initiators like triethylborane, this method can form polysubstituted piperidines from precursors such as 1,6-enynes. mdpi.com

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system to form the piperidine ring. nih.gov

Transition metal catalysis plays a pivotal role in modern piperidine synthesis, enabling reactions that are difficult to achieve through other means. mdpi.comnih.gov Palladium-catalyzed reactions are particularly prominent. For instance, the Negishi cross-coupling between piperidinylzinc reagents and aryl iodides allows for the highly diastereoselective synthesis of 2,4-disubstituted piperidines. thieme-connect.com Similarly, copper-catalyzed reactions are used for intramolecular C-H amination to forge the piperidine ring. acs.org Direct C-H activation on a pre-formed piperidine ring, guided by a directing group, can also be used to introduce substituents, such as the C-2 arylation of N-(2-pyridyl)piperidine. researchgate.net

The creation of chiral piperidines is of paramount importance in medicinal chemistry. Asymmetric synthesis can be achieved by using chiral starting materials (the "chiral pool" approach) or by employing chiral catalysts or auxiliaries. nih.govrsc.org

Key asymmetric strategies include:

Catalytic Asymmetric Reduction: The reduction of α-azido aryl ketones using chiral catalysts like oxazaborolidine can produce chiral amino alcohols, which are precursors to chiral piperidines. researchgate.net

Organocatalyzed Reactions: Chiral amines or phosphoric acids can catalyze reactions like the aza-Diels-Alder reaction to produce highly enantioenriched, ring-fused piperidine derivatives. rsc.org

Chirality-Induced Condensation: An exocyclic chiral amine can induce an asymmetric nitroalkene/amine/enone (NAE) condensation reaction to form substituted piperidines with high diastereoselectivity. researchgate.net

Table 2: Comparison of Piperidine Synthesis Strategies

| Strategy | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Intramolecular Reductive Amination | Forms C-N bond via iminium ion reduction. Good for various substitution patterns. | Cyclization of a δ-amino ketone. | nih.govcofc.edu |

| Ring-Closing Metathesis | Forms C=C bond in the ring, followed by hydrogenation. Tolerant of many functional groups. | Grubbs-catalyzed cyclization of an amino-diene. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Introduces aryl or other groups with high stereocontrol. | Negishi coupling of a piperidinylzinc reagent with an aryl iodide. | thieme-connect.com |

| Asymmetric Organocatalysis | Uses small chiral organic molecules as catalysts. High enantioselectivity. | Aza-Diels-Alder reaction catalyzed by a chiral phosphoric acid. | rsc.org |

Coupling Strategies for Indole and Piperidine Nuclei

The final crucial step in synthesizing this compound is the formation of the carbon-carbon bond between the C5 of the indole ring and the C4 of the piperidine ring. This is typically achieved by reacting a nucleophilic indole species with an electrophilic piperidine precursor, or vice-versa.

The most direct and convergent approach involves the addition of a C-5 indolyl organometallic reagent to 1-methyl-4-piperidone. This classic organometallic addition reaction forms the tertiary alcohol and the desired C-C bond in a single step.

The key steps are:

Formation of the Organometallic Reagent: A 5-haloindole (e.g., 5-bromoindole) is treated with a metal such as magnesium (to form a Grignard reagent, 5-(bromomagnesio)-1H-indole) or a strong base like n-butyllithium (to form 5-lithio-1H-indole via metal-halogen exchange). The indole N-H must often be protected (e.g., with a TBDMS or SEM group) to prevent interference from its acidity.

Nucleophilic Addition: The C-5 indolyl nucleophile is then added to the electrophilic carbonyl carbon of 1-methyl-4-piperidone.

Aqueous Workup: A final aqueous workup protonates the resulting alkoxide and removes the N-protecting group (if applicable) to yield the final product, this compound.

This strategy is analogous to syntheses of other 4-aryl-4-hydroxypiperidines. youtube.com Oxidative coupling strategies, which can form C-C bonds directly between two C-H bonds, also represent a powerful, though more complex, alternative for creating indole-containing alkaloids. rsc.org

Linker-Mediated Assembly Techniques

The construction of the 4-aryl-4-hydroxypiperidine scaffold, central to the target molecule, often relies on methods that assemble the indole and piperidine moieties through a linking strategy. These can be broadly categorized into solid-phase synthesis, where a resin acts as a physical linker, and advanced solution-phase cross-coupling reactions, where transient reactive intermediates link the molecular fragments.

Solid-Phase Synthesis (SPS): Solid-phase synthesis offers a powerful platform for building complex molecules like indole-piperidine derivatives in a modular fashion. In a typical approach, a piperidine or indole precursor is anchored to a solid support (the "linker"). For instance, the Nenitzescu indole synthesis, which traditionally involves the reaction of benzoquinones with enamines, has been adapted for solid-phase applications. researchgate.net In one such strategy, a resin-bound acetoacetamide (B46550) is condensed with a primary amine to form a polymer-bound enaminone. Subsequent reaction with a suitable benzoquinone derivative can lead to the formation of a 5-hydroxyindole (B134679) system, which after cleavage from the resin, provides a scaffold that can be further elaborated. researchgate.net

Similarly, solid-phase peptide synthesis (SPPS) methodologies highlight the utility of piperidine-based reagents, which could be adapted for synthetic assembly. researchgate.net A strategy for the target compound could involve anchoring a protected 4-piperidone (B1582916) derivative to a resin, followed by reaction with an indole-derived organometallic reagent and subsequent cleavage. This approach facilitates purification by simple filtration and washing, enabling the rapid generation of analogues.

Solution-Phase Cross-Coupling Strategies: Modern cross-coupling reactions are a cornerstone for forging carbon-carbon bonds between aromatic and heterocyclic systems. These methods function as a form of linker-mediated assembly where one of the coupling partners is transiently "linked" to a metal catalyst.

Negishi and Suzuki Coupling: The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides, is a highly effective method. A relevant approach involves the α-lithiation of a protected 4-hydroxypiperidine (B117109), followed by transmetalation with a zinc salt to form a piperidinyl zinc reagent. researchgate.net This "linked" intermediate can then be coupled with a 5-haloindole derivative (e.g., 5-bromoindole (B119039) or 5-iodoindole) in the presence of a palladium catalyst to form the desired C-C bond, yielding the 4-indolyl-piperidin-4-ol structure. researchgate.netnih.gov A one-pot Negishi protocol has been developed for the α-arylation of N-Boc-4-hydroxypiperidine, demonstrating high yields and excellent diastereoselectivity. researchgate.netnih.gov Similarly, the Suzuki reaction, which utilizes more stable boronic acids or esters, can be employed by coupling a piperidinyl boronate with a haloindole. researchgate.net

Grignard and Other Organometallic Additions: A more classical approach involves the addition of an organometallic indole species to a piperidone precursor. A 5-indolyl Grignard reagent, prepared from 5-bromoindole and magnesium, can be added to 1-methyl-4-piperidone. This nucleophilic addition directly forms the tertiary alcohol and the crucial carbon-carbon bond in a single step. This method is direct but can be sensitive to the stability of the indolyl Grignard reagent and the presence of the unprotected indole N-H proton, which may require an additional protecting group strategy.

These linker-mediated techniques, summarized in the table below, provide a versatile toolbox for the synthesis of this compound and its analogues.

| Assembly Technique | Piperidine Precursor | Indole Precursor | Key "Linker"/Mediator | Reference(s) |

| Solid-Phase Synthesis | Resin-Bound Piperidone | 5-Haloindole | Polymer Resin | researchgate.net |

| Negishi Cross-Coupling | N-Boc-4-hydroxypiperidine | 5-Bromoindole | Organozinc Intermediate / Pd Catalyst | researchgate.netresearchgate.netnih.gov |

| Suzuki Cross-Coupling | 4-Piperidonyl Boronate | 5-Iodoindole | Boronic Ester / Pd Catalyst | researchgate.net |

| Grignard Addition | 1-Methyl-4-piperidone | 5-Bromoindole | Grignard Reagent (Indolylmagnesium bromide) |

Chemical Transformations on the Piperidin-4-ol Moiety

The tertiary hydroxyl group of the 4-hydroxypiperidine core is a key functional handle for further molecular diversification. Various chemical transformations can be performed on this moiety to modulate the compound's properties.

Esterification and Etherification: The tertiary alcohol can undergo esterification with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form corresponding esters. google.com For example, reaction with an acid chloride in the presence of a base would yield the target ester. This transformation is valuable for creating prodrugs or modifying the lipophilicity of the parent molecule.

Etherification of the tertiary hydroxyl group is more challenging due to steric hindrance but can be achieved under specific conditions. For instance, Williamson ether synthesis using a strong base like sodium hydride followed by reaction with an alkyl halide can yield the corresponding ether. Alternatively, copper-catalyzed O-arylation (Ullmann condensation) could be used to form aryl ethers, though this typically requires harsh conditions. organic-chemistry.org Milder, metal-free arylation methods using diaryliodonium salts have also been developed for alcohols. organic-chemistry.org

Dehydration and Elimination: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of a tetrahydropyridine (B1245486) derivative. This elimination reaction introduces a double bond into the piperidine ring, creating a new template for further functionalization, such as hydrogenation or electrophilic addition reactions.

Displacement and Rearrangement: While direct displacement of the tertiary hydroxyl group is difficult, it can be activated by conversion to a better leaving group, such as a tosylate or mesylate, although this is often sluggish due to steric hindrance. Under acidic conditions, rearrangements such as the pinacol (B44631) rearrangement could potentially occur, leading to a shift of the aryl group and formation of a ketone.

The following table summarizes key transformations on the 4-hydroxypiperidine moiety.

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| Esterification | Acid Chloride, Pyridine or Triethylamine | Piperidin-4-yl ester | google.com |

| O-Alkylation (Etherification) | NaH, then Alkyl Halide (e.g., CH₃I) | 4-Alkoxy-piperidine | organic-chemistry.org |

| O-Arylation (Etherification) | Diaryliodonium Salt, NaOH | 4-Aryloxy-piperidine | organic-chemistry.org |

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | 1,2,3,6-Tetrahydropyridine | |

| Ozonolysis (of an exocyclic methylene (B1212753) precursor) | O₃, then Me₂S | 4-Piperidone | acs.org |

Challenges and Future Directions in Synthetic Accessibility

Despite the existence of multiple synthetic routes, the preparation of this compound and related compounds faces several challenges that are the focus of ongoing research.

Current Challenges:

Stereocontrol: For analogues with additional substituents, controlling the stereochemistry at the C4 position and other chiral centers in the piperidine ring is a significant hurdle. Many existing methods produce racemic mixtures, requiring chiral separation or the development of asymmetric syntheses. rsc.org Achieving high diastereoselectivity in coupling and cyclization reactions is often difficult. researchgate.netrsc.org

Regioselectivity: In cases involving substituted indoles or piperidines, ensuring the correct regioselectivity of coupling reactions is critical. For instance, direct functionalization of the piperidine ring can be challenging to control, potentially leading to mixtures of isomers. nih.gov

Reaction Conditions and Functional Group Tolerance: Many classical organometallic reactions require harsh conditions (e.g., strong bases, high temperatures) that are incompatible with sensitive functional groups on either the indole or piperidine fragments. nih.gov This limits the molecular diversity that can be readily accessed.

Future Directions:

Asymmetric Catalysis: A key future direction is the development of robust asymmetric catalytic methods. This includes chiral catalysts for hydrogenation, cyclization, and cross-coupling reactions to directly produce enantiomerically pure 4-aryl-4-hydroxypiperidines. rsc.org Kinetic resolution of racemic intermediates using chiral bases or enzymes also presents a promising strategy for accessing single enantiomers. acs.orgnih.gov

Flow Chemistry: The use of continuous flow reactors can offer significant advantages, including improved control over reaction parameters (temperature, pressure, mixing), enhanced safety when using hazardous reagents, and the potential for telescoped multi-step syntheses without intermediate isolation. This could make the synthesis more efficient and scalable.

Novel Methodologies: The exploration of new synthetic methodologies, such as C-H activation, could provide more direct and atom-economical routes to these compounds by eliminating the need for pre-functionalized starting materials like haloindoles.

Greener Synthesis: There is a growing emphasis on developing more environmentally benign synthetic processes. This includes the use of less toxic solvents and reagents, catalytic rather than stoichiometric reagents, and energy-efficient conditions. nih.govnih.gov

Addressing these challenges through innovative synthetic strategies will be crucial for expanding the chemical space around the this compound scaffold and facilitating the discovery of new chemical entities.

Molecular Pharmacology and Preclinical Biological Investigations of Indole Piperidine Compounds

Receptor Binding Affinities and Functional Selectivity Profiles

Dopamine (B1211576) Receptor Interactions (e.g., D2/D3 Subtypes)

There is currently no available scientific literature detailing the binding affinities or functional activities of 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL at dopamine D2 or D3 receptor subtypes. While numerous studies have explored the interaction of other indole (B1671886) and piperidine-containing molecules with these receptors, showing a range of affinities and selectivities, such data is not available for the specified compound.

Estrogen Receptor (ER) Alpha Modulation

Scientific investigations into the modulatory effects of this compound on the estrogen receptor alpha (ERα) have not been reported in published literature. Although related indole- and piperidine-based structures have been examined for their potential as selective estrogen receptor modulators (SERMs), no such characterization has been made for this specific chemical entity.

Complement Factor B Inhibition Mechanism

There is no evidence in the current body of scientific research to suggest that this compound has been investigated as an inhibitor of Complement Factor B. The mechanism of action and any potential inhibitory activity against this component of the alternative complement pathway remain uncharacterized for this compound.

Interactions with other Neurotransmitter Receptors and Transporters

A comprehensive search of scientific databases reveals no studies that have profiled the binding affinity or functional effects of this compound on other significant neurotransmitter receptors or transporters. Its broader neuropharmacological profile is therefore currently unknown.

Enzyme Target Engagement (e.g., PDE4, Akt, CDK2, Acetylcholinesterase)

There is a lack of published research on the engagement of this compound with key enzymatic targets. Specifically, no data is available regarding its potential inhibitory or modulatory activity on phosphodiesterase 4 (PDE4), protein kinase B (Akt), cyclin-dependent kinase 2 (CDK2), or acetylcholinesterase.

In Vitro Pharmacological Characterization

Consistent with the absence of receptor and enzyme-specific data, there are no published in vitro pharmacological studies that characterize the broader cellular or physiological effects of this compound. Consequently, no data tables detailing its pharmacological properties can be provided at this time.

Cellular Assay Systems for Activity Assessment

Cellular assays are fundamental in determining the biological activity of novel chemical entities. For indole-piperidine derivatives, these assays are crucial for evaluating their potential as therapeutic agents, particularly in oncology.

A variety of human cancer cell lines are utilized to assess the in vitro cytotoxic and anti-proliferative effects of indole-piperidine compounds. Commonly used cell lines include those derived from colorectal cancer (HT29), cervical cancer (HeLa), ovarian cancer (IGROV-1), breast cancer (MCF7), and prostate cancer (PC-3) researchgate.net. The anti-proliferative activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability nih.gov.

For instance, a study on novel indole-based sulfonohydrazide derivatives demonstrated their anticancer activity against the estrogen receptor-positive breast cancer cell line MCF-7 and the triple-negative breast cancer cell line MDA-MB-468 researchgate.net. Similarly, certain indole-aryl amide derivatives have been shown to induce selective toxicity toward the malignant colon cell line HT29, while not affecting healthy human intestine cells nih.gov.

Interactive Table: Anti-proliferative Activity of Indole-Piperidine Analogs in Cancer Cell Lines.

| Compound Class | Cell Line | Assay Type | Endpoint | Notable Findings |

|---|---|---|---|---|

| Indole-aryl amides | HT29 (colorectal) | Viability Assay | Selective Toxicity | Induced toxicity in cancer cells with minimal effect on healthy intestinal cells nih.gov. |

| Indole-based sulfonohydrazides | MCF-7 (breast) | Cytotoxicity Assay | IC50 | Demonstrated potent cytotoxic effects researchgate.net. |

| Indole-based sulfonohydrazides | MDA-MB-468 (breast) | Cytotoxicity Assay | IC50 | Showed significant anti-proliferative activity researchgate.net. |

Ligand-Target Interaction Studies (e.g., Surface Plasmon Resonance, X-ray Co-crystallization)

Direct binding studies are essential for elucidating the mechanism of action of a compound by confirming its interaction with a specific molecular target. Techniques like Surface Plasmon Resonance (SPR) and X-ray co-crystallization provide detailed insights into these interactions.

Molecular docking studies, a computational alternative, have been employed to predict the binding modes of indole-piperidine derivatives with their targets. For example, docking simulations were performed for certain indole-aryl amide derivatives with the κ-opioid receptor, revealing potential binding interactions nih.gov.

Signal Transduction Pathway Modulation

Indole-piperidine compounds can exert their cellular effects by modulating various signal transduction pathways involved in cell proliferation, survival, and inflammation.

One notable example is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress Hh pathway activation by repressing Smoothened (SMO) activity nih.gov.

In the context of inflammation, piperine, a compound containing a piperidine (B6355638) moiety, has been shown to modulate signaling pathways in head and neck cancer cells. It reduces the expression of inflammatory molecules such as PTGS2 and PTGER4 and regulates the secretion of cytokines like IFN-γ and IL-8. Furthermore, it has been observed to inhibit the expression of key proteins in the MAPK pathway, namely ERK and p38 mdpi.comnih.gov. The indole scaffold itself is also known to be a foundation for compounds that interfere with key signaling pathways in cancer development nih.gov.

Preclinical In Vivo Efficacy Studies in Mechanistic Models

In vivo studies are critical for validating the therapeutic potential of a compound in a living organism. These studies often utilize animal models that mimic human diseases.

Assessment in Neuropsychiatric Research Models

There is a recognized link between the dopamine system and various psychological and neurological disorders nih.gov. While specific studies on this compound in neuropsychiatric models are not currently available, the indole-piperidine scaffold is present in compounds evaluated for their affinity at dopamine receptors. For instance, a series of indole, 7-azaindole, benzofuran, and benzothiophene compounds sharing structural elements with classical D2-like dopamine receptor antagonists have been synthesized and evaluated nih.gov. Certain indole derivatives have shown high affinity and selectivity for D2 versus D3 receptors, suggesting their potential for development as agents for neuropsychiatric conditions nih.gov.

Evaluation in Oncology Research Models (e.g., Xenograft Assays, Anti-proliferative Studies)

Patient-derived tumor xenograft (PDTX) models, where human tumors are implanted into immunocompromised mice, are increasingly used to evaluate the efficacy of novel anti-cancer agents as they better recapitulate the heterogeneity of patient tumors nih.gov.

Interactive Table: In Vivo Efficacy of Indole-Piperidine Analogs in Oncology Models.

| Compound Class | Model Type | Cancer Type | Key Findings |

|---|---|---|---|

| 2-carbomethoxy-3-arylindoles | Xenograft mouse model | Leukemia | Evidenced overall animal survival nih.gov. |

Investigation in Inflammatory and Immunological Models

The anti-inflammatory and immunomodulatory properties of compounds containing the piperidine moiety have been investigated in various preclinical models.

Piperazine (B1678402) derivatives, which are structurally related to piperidines, have demonstrated anti-inflammatory and anti-nociceptive effects. For example, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) reduced paw edema in a carrageenan-induced inflammation model in rats and also decreased cell migration and protein exudation in a pleurisy test nih.gov.

Furthermore, studies on piperine have indicated its potential to modulate immune responses. While specific in vivo immunological studies for this compound are lacking, the broader class of piperidine-containing compounds shows promise in this area. For instance, some 2-(piperidin-3-yl)phthalimides have been shown to reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and are being advanced to in vivo studies in rats nih.gov.

Preclinical Activity in Infectious Disease Models (e.g., Antimalarial, Antimicrobial)

The indole-piperidine scaffold is a recognized "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities. This section focuses on the preclinical evaluation of compounds containing this chemical motif in various infectious disease models, with a particular emphasis on antimalarial and antimicrobial investigations. While specific preclinical data for this compound is not extensively available in the public domain, the activity of structurally related compounds provides valuable insights into the potential of this chemical class.

Antimalarial Activity

The fight against malaria, a life-threatening disease caused by Plasmodium parasites, perpetually requires novel chemotypes to combat emerging drug resistance. The indole-piperidine core has been explored as a potential source of new antimalarial agents. Research into this area has revealed that modifications to the indole and piperidine rings can significantly influence antiplasmodial potency.

A study exploring a series of 3-piperidin-4-yl-1H-indoles, which are structural analogs of this compound, identified compounds with promising activity against Plasmodium falciparum, the deadliest malaria parasite. nih.gov These investigations form a basis for understanding the structure-activity relationships (SAR) within this class of compounds. For instance, one identified compound demonstrated notable activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, suggesting a mechanism of action that may differ from traditional antimalarials. nih.gov The in vitro antimalarial activity of a representative compound from this class is summarized in the table below.

Table 1: In Vitro Antimalarial Activity of a Representative 3-piperidin-4-yl-1H-indole Compound

| Compound | P. falciparum Strain | EC50 (μM) |

|---|---|---|

| 10d | Drug-sensitive | ~3 |

| Drug-resistant | ~3 |

Data sourced from a study on 3-piperidin-4-yl-1H-indoles. nih.gov

The data indicates that the indole-piperidine scaffold is a viable starting point for the development of new antimalarial drugs. The activity against resistant strains is particularly significant, highlighting the potential of these compounds to address the critical challenge of drug resistance in malaria treatment. nih.gov Further optimization of this scaffold could lead to the development of potent and selective antimalarial candidates.

Antimicrobial Activity

The rising threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. The inherent bioactivity of the indole and piperidine nuclei makes their combination an attractive strategy for the development of novel antimicrobials. Various derivatives of piperidine have demonstrated significant antibacterial and antifungal properties in preclinical studies. biomedpharmajournal.orgyu.edu.jo

The general findings from studies on piperidine derivatives indicate that these compounds can be effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The table below presents representative data on the minimum inhibitory concentration (MIC) of a piperidine derivative against common bacterial strains.

Table 2: In Vitro Antibacterial Activity of a Representative Piperidine Derivative

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 2 | Staphylococcus aureus | - |

| Escherichia coli | - |

Note: Specific MIC values were not provided in the source, but the compound was reported to have excellent antibacterial activity. biointerfaceresearch.com

The fungicidal activity of compounds containing a piperidine ring has also been noted, with some studies indicating that their presence enhances antifungal efficacy. mdpi.com These findings underscore the potential of the indole-piperidine scaffold in the development of new antimicrobial agents to address the growing challenge of infectious diseases.

Structure Activity Relationship Sar Elucidation and Mapping

Elucidating the Influence of Indole (B1671886) Ring Substitution Patterns on Biological Efficacy

The indole nucleus is a highly reactive heterocycle that readily undergoes electrophilic substitution, allowing for extensive chemical modification. researchgate.net The position and electronic properties of substituents on this ring significantly modulate the biological activity of the entire molecule.

Research into a series of related indole-containing compounds has shown that substituent placement is a critical determinant of efficacy. For instance, in one series of indole derivatives, substitutions at position 7 of the indole ring were found to be the most favorable for antagonist activity, particularly with methoxy (B1213986) groups. researchgate.net Specifically, compounds with a methoxy group at the C7 position showed enhanced binding affinity for targets like the hA2A adenosine (B11128) receptor. nih.gov Conversely, substitutions at position 4 of the indole ring were generally the least favorable. researchgate.net

The electronic nature of the substituents also plays a crucial role. Studies on different classes of indole derivatives have indicated a preference for electron-rich aromatic systems. dndi.org For example, methoxy-substituted indoles often display higher potency compared to those with electron-withdrawing groups like cyano substituents, which can render the compound inactive. dndi.org Fluorine-substituted derivatives have also demonstrated greater potency than their chlorine-substituted counterparts in certain contexts. researchgate.net

Table 1: Effect of Indole Ring Substitution on Biological Activity

| Compound ID | Indole Substitution | Relative Activity/Potency | Reference |

|---|---|---|---|

| Analog Series A | 7-Methoxy | Most Favorable | researchgate.net |

| 4-Substitution | Least Favorable | researchgate.net | |

| Analog Series B | 4-Methoxy | High Potency | dndi.org |

| Unsubstituted | Lower Potency | dndi.org | |

| Cyano Group | Inactive | dndi.org | |

| Analog Series C | Fluorine | More Potent | researchgate.net |

This table collates findings from different, but structurally related, indole-based compound series to illustrate general SAR principles.

Understanding the Impact of Piperidine (B6355638) Ring Substitutions on Target Affinity and Selectivity

The piperidine ring acts as a central scaffold, and its substitutions are pivotal in defining the molecule's interaction with its biological target.

The substituent on the piperidine nitrogen is a key modulator of pharmacological activity. In the parent compound, this is a methyl group. Altering this group can drastically change the affinity and selectivity profile. For instance, in related N-substituted piperidine series, replacing the N-methyl group with a larger benzyl (B1604629) moiety was found to be optimal for interaction with certain dopamine (B1211576) and serotonin (B10506) receptors. documentsdelivered.com Conversely, increasing the length of the linker between a terminal phenyl ring and the piperidine nitrogen generally led to a decrease in affinity for these same receptors. documentsdelivered.com The nature of the N-substituent is therefore a critical handle for tuning the molecule's properties. In many classes of piperidine-containing drugs, this position is modified to enhance potency and modulate physicochemical properties. thieme-connect.com

The tertiary hydroxyl group at the C4 position of the piperidine ring is a crucial feature for molecular recognition. This polar group can act as a hydrogen bond donor or acceptor, forming key interactions within a receptor's binding pocket. The presence and orientation of this hydroxyl group are often essential for anchoring the molecule to its target. In studies of structurally similar 4-aryl-piperidin-4-ol compounds, this scaffold was identified as being biologically useful for a variety of targets, underscoring the importance of the hydroxylated piperidine core. nih.gov The electrostatic interactions involving this polar substituent can also influence the conformational preferences of the piperidine ring itself. nih.gov

The piperidine ring typically adopts a chair conformation to minimize steric strain. asianpubs.orgniscpr.res.in In this conformation, bulky substituents, such as the indole group at C4, preferentially occupy the equatorial position to avoid unfavorable steric interactions. asianpubs.org However, the final conformational equilibrium can be influenced by multiple factors.

Molecular mechanics calculations and NMR studies have shown that while 4-arylpiperidines generally exist in a chair conformation, the introduction of other substituents can cause a flattening or distortion of the ring. asianpubs.orgniscpr.res.incapes.gov.br For instance, protonation of the piperidine nitrogen, a common state under physiological conditions, can stabilize the axial conformation for polar substituents at the C4 position due to favorable electrostatic interactions. nih.gov This change in conformational preference upon protonation can significantly impact how the molecule presents its functional groups to a receptor, thereby affecting its biological activity. nih.gov

The Significance of the Linker Region in Pharmacological Profiles

In the specific case of 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL, the indole and piperidine rings are directly connected without a flexible linker. This direct aryl-heterocycle linkage creates a relatively rigid structure. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

In broader studies of related structures where linkers are introduced between an indole (or other aromatic) core and a piperazine (B1678402) or piperidine ring, the nature and length of this linker are shown to be critical. nih.govnih.gov For example, in one series, a linker incorporating a carbonyl moiety with a length of one or two carbons was found to be optimal. nih.gov In another, linkers such as -CH2- or -CONH- were more effective than -CO- or -COCH2- linkers. nih.gov The absence of such a linker in this compound defines its specific spatial and conformational profile, distinguishing its pharmacological potential from more flexible analogs.

Stereochemical Determinants of Biological Activity and Receptor Discrimination

The C4 carbon of the piperidine ring is a stereocenter, meaning the molecule can exist as two enantiomers (R and S forms). Stereochemistry is a well-established determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule fits into a chiral binding site on a biological target. thieme-connect.comnih.gov

In many classes of piperidine-based compounds, enantiomers exhibit significant differences in potency and selectivity. For example, in a related series of molecules targeting dopamine receptors, the (-)-enantiomer displayed substantially higher affinity and selectivity for the D3 receptor compared to its (+)-enantiomer. nih.gov This highlights that a specific spatial orientation of the substituents around the chiral center is required for optimal receptor engagement. The synthesis of single-enantiomer versions of this compound is therefore a critical step in optimizing its therapeutic potential and minimizing off-target effects. nih.govnih.gov

Table 2: Summary of Stereochemical Effects in Related Compounds

| Compound Series | Enantiomer | Biological Activity Highlight | Reference |

|---|---|---|---|

| Dopamine Receptor Ligands | (-)-enantiomer | Higher affinity and selectivity at D3 receptor | nih.gov |

| (+)-enantiomer | Lower affinity at D2 and D3 receptors | nih.gov |

| Anti-tuberculosis Agents | (R)- and (S)-enantiomers | Both demonstrated good activity, indicating complex SAR | nih.gov |

This table illustrates the principle of stereoselectivity using data from structurally related compound series.

Computational Chemistry and Rational Drug Design Strategies

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For compounds structurally similar to 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL, docking studies have been instrumental in identifying key interactions. For instance, studies on related piperidine (B6355638) derivatives have shown that the piperidine ring often anchors the molecule within the binding pocket of a receptor through various non-covalent interactions. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the ligand-receptor interaction, with more negative values suggesting stronger binding. In silico studies of analogous compounds have demonstrated that modifications to the piperidine and indole (B1671886) moieties can significantly impact these binding energies.

Table 1: Illustrative Molecular Docking Data for Structurally Related Compounds

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperidine Derivatives | Various Kinases | -7.0 to -9.5 | Asp, Glu, Lys, Phe |

This table is illustrative and based on data from studies on similar compound classes, not on direct studies of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

For classes of compounds that include the indole and piperidine scaffolds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. These studies generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to influence biological activity. For example, a QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines, which share the indole-5-yl moiety, suggested that bulky and hydrophobic groups at certain positions could enhance inhibitory activity. jyoungpharm.org Such models, once validated, can be used to predict the potency of untested compounds, thereby prioritizing synthesis and experimental testing.

Advanced Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO, MEP, NBO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. These methods are used to calculate a variety of molecular properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. For related piperidin-4-one derivatives, DFT calculations have been used to determine these energy levels and correlate them with antioxidant and anti-inflammatory activities. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps are crucial for predicting how a molecule will interact with a biological target. For similar heterocyclic compounds, MEP analysis has helped to identify potential sites for hydrogen bonding and other electrostatic interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions, revealing the stability arising from hyperconjugative interactions.

Table 2: Representative Quantum Chemical Properties for a Piperidine-Indole Scaffold

| Property | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital |

| LUMO Energy | -1.8 eV | Energy of the lowest empty electron orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, allowing for the exploration of its conformational landscape and the stability of ligand-receptor complexes. While specific MD simulation data for this compound is not available, this technique is routinely applied to similar systems.

MD simulations can reveal how a ligand adapts its conformation within a binding site and how the protein structure responds to ligand binding. By analyzing the trajectory of the simulation, researchers can calculate root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations have been used to confirm the stability of docked poses for various piperazine (B1678402) and piperidine derivatives in their respective protein targets. nih.govpreprints.org

De Novo Design and Virtual Screening Methodologies for Novel Analogues

De novo design algorithms build novel molecular structures from scratch, based on the properties of a target binding site. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a biological target.

These strategies are powerful tools for discovering novel analogs of a lead compound like this compound. By using the core indole-piperidine scaffold as a starting point, virtual screening can identify commercially available or synthetically accessible compounds with potentially improved properties. nih.govfip.org Ligand-based virtual screening can search for molecules with similar shapes and electrostatic properties, while structure-based virtual screening docks library compounds into a target's binding site. nih.gov These approaches have been successfully used to identify novel inhibitors for a wide range of targets, starting from known chemical scaffolds. mdpi.com

Preclinical Pharmacokinetic and Metabolic Research Academic Focus

In Vitro Characterization of Metabolic Stability (e.g., microsomal assays)

The in vitro metabolic stability of a new chemical entity is a critical parameter assessed during early drug discovery. It provides an initial indication of the compound's likely rate of metabolic clearance in the body. A common method for this assessment is the liver microsomal stability assay. bioivt.com This assay primarily evaluates phase I metabolism, particularly by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. bioivt.com

While specific data for 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL is not publicly available, the metabolic fate of compounds containing piperidine (B6355638) and indole (B1671886) moieties has been a subject of extensive research. For instance, studies on various piperidine derivatives have shown that modifications to the piperidine ring can significantly enhance metabolic stability. nih.gov The introduction of a piperidine ring has been noted as a strategy to improve the metabolic stability of certain compounds.

In a typical microsomal stability assay, the test compound is incubated with liver microsomes from different species (e.g., human, rat, mouse) and a cofactor like NADPH to initiate the metabolic reactions. nih.gov The disappearance of the parent compound over time is monitored by analytical techniques such as LC-MS/MS. researchgate.net From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound in Liver Microsomes This table is a hypothetical representation of potential outcomes from a microsomal stability assay.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Preclinical Absorption, Distribution, and Elimination Studies in Animal Models

Preclinical studies in animal models are essential to understand the absorption, distribution, and elimination (ADME) of a compound. Rodent models, particularly rats, are frequently used for initial pharmacokinetic profiling. mdpi.com Following administration of the compound, typically via intravenous and oral routes, blood samples are collected at various time points to determine the plasma concentration-time profile. mdpi.com

For a compound like this compound, its physicochemical properties, such as its moderate lipophilicity and the presence of ionizable groups, would influence its ADME characteristics. The indole and piperidine moieties are common in compounds designed to cross the blood-brain barrier. A study on an indole-piperidine amide derivative, for instance, demonstrated its potential for CNS permeability in a PAMPA-BBB assay. nih.gov

Table 2: Representative Preclinical Pharmacokinetic Parameters in Rats This table provides a hypothetical summary of pharmacokinetic parameters that would be determined in a preclinical study.

| Parameter | Intravenous (IV) | Oral (PO) |

|---|---|---|

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

| CL (L/h/kg) | Data not available | Data not available |

| Vd (L/kg) | Data not available | Data not available |

| F (%) | Data not available |

Identification and Characterization of Major Metabolites in Preclinical Species

Identifying the major metabolic pathways of a compound is crucial for understanding its clearance mechanisms. For this compound, several metabolic transformations can be anticipated based on its structure. The indole ring is susceptible to oxidation at various positions, and the piperidine ring can undergo N-demethylation and oxidation.

In preclinical studies, metabolites are typically identified in plasma, urine, and feces following administration of the compound to animal models. In vitro systems, such as hepatocytes and liver microsomes, are also used to generate and identify metabolites. nih.gov For example, a study on a compound with a piperazine (B1678402) moiety identified aliphatic hydroxylation of the piperazine ring as a major metabolic pathway. nih.gov

Table 3: Potential Major Metabolites of this compound in Preclinical Species This table outlines hypothetical major metabolites based on the known metabolism of similar chemical structures.

| Metabolite | Proposed Metabolic Pathway | Potential Site of Metabolism |

|---|---|---|

| N-desmethyl metabolite | N-dealkylation | Piperidine nitrogen |

| Indole-hydroxylated metabolite | Aromatic hydroxylation | Indole ring |

| Piperidine-ring opened metabolite | Oxidative ring cleavage | Piperidine ring |

Predictive Models for Preclinical Pharmacokinetic Attributes

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the pharmacokinetic behavior of drugs in different species, including humans, based on preclinical data. kinampark.com These models integrate physicochemical properties of the compound with physiological and anatomical information of the species to simulate ADME processes. kinampark.com

The development of a PBPK model for a compound like this compound would involve several steps. Initially, in vitro data, such as metabolic stability from microsomal assays, and physicochemical parameters would be used as inputs. The model would then be refined and validated using in vivo pharmacokinetic data from preclinical species. Once validated, the PBPK model can be used to predict human pharmacokinetics and to explore the potential for drug-drug interactions. simulations-plus.com The predictive performance of PBPK models has been shown to be reasonably accurate for a range of compounds, including those extensively metabolized by CYP enzymes. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification of Related Compounds (e.g., HPLC-MS for metabolites)

Chromatographic methods are fundamental for the separation, isolation, and quantification of the target compound from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthetic batches and for quantifying the compound. sensusimpact.comresearchgate.net A typical setup would involve a reversed-phase column (like a C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. sensusimpact.comresearchgate.net

For the analysis of metabolites, the coupling of HPLC with mass spectrometry (HPLC-MS or LC-MS) is the gold standard. nih.gov This powerful combination allows for the separation of the parent compound from its metabolites, followed by their identification based on their mass-to-charge ratio (m/z). In preclinical studies, rat or human liver microsomes are often used to generate metabolites in vitro. An untargeted metabolomics approach using Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) can provide a comprehensive profile of all potential metabolites. mdpi.com

For 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL, expected metabolic pathways could include:

N-demethylation of the piperidine (B6355638) nitrogen.

Hydroxylation at various positions on the indole (B1671886) ring or piperidine ring.

Oxidation of the tertiary alcohol.

Glucuronidation or sulfation (Phase II metabolism) of the phenolic indole nitrogen or the hydroxyl groups. mdpi.com

HPLC-MS/MS analysis would involve monitoring for specific mass shifts corresponding to these metabolic transformations to identify and tentatively quantify the resulting products in biological fluids like plasma and urine. nih.gov

| Technique | Application | Typical Column | Detection Method | Information Obtained | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Purity assessment, quantification of the parent compound. | Inertsil C18 | UV-Vis (e.g., 210, 254 nm) | Purity (%), concentration. | sensusimpact.comresearchgate.net |

| HPLC-MS/MS | Identification and quantification of metabolites in biological matrices. | Reversed-Phase (e.g., C18) | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Metabolite structure, metabolic pathways, pharmacokinetics. | nih.gov |

| UHPLC-HRMS | Untargeted metabolomics, comprehensive profiling of all metabolites. | Sub-2µm particle C18 | Orbitrap High-Resolution Mass Spectrometry | Identification of novel or unexpected metabolites, pathway analysis. | mdpi.com |

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR for synthetic intermediates, X-ray Diffraction for lead compounds)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound and its synthetic precursors.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HSQC) is the most powerful tool for elucidating the molecular structure in solution. For a novel compound, NMR confirms that the correct chemical scaffold has been synthesized. Analysis of ¹H and ¹³C NMR spectra for piperidine derivatives allows for the determination of the conformation and relative stereochemistry of the molecule. nih.govnih.gov For instance, the chemical shifts and coupling constants of the piperidine ring protons can confirm a chair conformation and the axial or equatorial orientation of the hydroxyl group. researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) | Comments | Reference |

|---|---|---|---|

| Piperidine C4 (C-OH) | ~65-70 | Quaternary carbon bearing the hydroxyl group. | researchgate.netchemicalbook.com |

| Piperidine C2, C6 | ~53-60 | Carbons adjacent to the N-methyl group. | researchgate.netchemicalbook.com |

| Piperidine C3, C5 | ~35-45 | Methylene (B1212753) carbons of the piperidine ring. | researchgate.netchemicalbook.com |

| N-CH₃ | ~42-47 | Methyl group on the piperidine nitrogen. | chemicalbook.com |

| Indole C5 (C-piperidine) | ~130-135 | Quaternary indole carbon attached to the piperidine ring. | scirp.org |

| Indole C3a, C7a | ~125-138 | Indole bridgehead carbons. | scirp.org |

X-ray Diffraction Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique is crucial for lead compounds, as it confirms the absolute stereochemistry and reveals detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonds and π-π stacking. nih.gov For a molecule like this compound, X-ray analysis would precisely define the conformation of the piperidine ring and the dihedral angle between the indole and piperidine moieties. scirp.org Such structural insights are invaluable for understanding structure-activity relationships (SAR) and for computational modeling of ligand-receptor interactions. Studies on related indole and piperidine compounds have successfully used this method to confirm their structures and analyze crystal packing. nih.govscirp.orgnih.gov

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Once a compound is synthesized and structurally characterized, biophysical techniques are employed to quantify its interaction with its biological target, which is a cornerstone of drug discovery.

Isothermal Titration Calorimetry (ITC) ITC is a powerful and direct method for measuring the thermodynamics of binding interactions. tainstruments.comkhanacademy.org It measures the heat released or absorbed when a ligand (the compound) is titrated into a solution containing its target molecule (e.g., a protein or enzyme). nih.gov A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov This complete thermodynamic profile is critical for lead optimization, as it helps to understand the driving forces behind the binding event (whether it is enthalpy-driven or entropy-driven). nih.govconsensus.app

Surface Plasmon Resonance (SPR) SPR is a label-free, real-time optical biosensor technique used to measure the kinetics of molecular interactions. springernature.comnih.gov In a typical experiment for a small molecule like this compound, its protein target is immobilized on a sensor chip surface. The compound is then flowed over the surface at various concentrations. reichertspr.com The binding is monitored in real-time, providing data on the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒ). nih.govnicoyalife.com The equilibrium dissociation constant (Kₗ), a measure of binding affinity, is then calculated from the ratio of these rates (kₔ/kₐ). This kinetic data is highly valuable for drug discovery, as it provides insights into how long a drug might remain bound to its target. nih.gov

| Technique | Principle | Key Parameters Measured | Application in Drug Discovery | Reference |

|---|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). | Provides a complete thermodynamic profile of binding; aids in understanding SAR. | tainstruments.comnih.govnih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Association Rate (kₐ), Dissociation Rate (kₔ), Affinity (Kₗ). | Provides real-time kinetic data of binding; useful for screening and characterizing residence time. | springernature.comnih.govnih.gov |

Emerging Research Areas and Unexplored Potential of Indole Piperidine Architectures

Design and Synthesis of Multi-Target Directed Ligands

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like Alzheimer's disease (AD). The indole-piperidine core of 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL is an attractive starting point for designing such ligands. By strategically modifying this scaffold, it is possible to incorporate pharmacophores that can interact with multiple biological targets simultaneously.

For instance, in the context of AD, derivatives could be designed to inhibit both cholinesterases (AChE and BuChE) and beta-secretase 1 (BACE1), or to modulate serotonin (B10506) receptors while also possessing antioxidant properties. The synthesis of such MTDLs often involves linking the core indole-piperidine structure with other active moieties through flexible or rigid linkers. researchgate.netnih.govnih.gov The N-benzylpiperidine group, for example, is a known pharmacophore in donepezil, an established Alzheimer's drug. nih.gov Synthetic approaches could involve the functionalization of the indole (B1671886) nitrogen or the piperidine (B6355638) ring to attach other chemical entities. amazonaws.com The goal is to create a single molecule that can address multiple pathological pathways, potentially leading to enhanced therapeutic efficacy. mdpi.comnih.gov

Table 1: Potential Multi-Target Directed Ligand Strategies for Indole-Piperidine Scaffolds

| Target Combination | Rationale for Neurodegenerative Diseases | Potential Synthetic Modification of this compound |

|---|---|---|

| Cholinesterase and BACE1 Inhibition | Address symptomatic cognitive decline and reduce amyloid plaque formation. nih.govnih.gov | Linkage of a BACE1-inhibiting fragment to the indole ring. |

| 5-HT Receptor Modulation and Antioxidant Activity | Modulate neurotransmission and combat oxidative stress, both implicated in AD. researchgate.net | Incorporation of an antioxidant moiety, such as a selenium-containing group. nih.gov |

| MAO-B Inhibition and Metal Chelation | Inhibit neurotoxic monoamine oxidase B and chelate metal ions involved in amyloid aggregation. nih.gov | Attachment of a propargylamine (B41283) group (MAO-B inhibitor) and a metal-chelating group like 8-hydroxyquinoline. nih.gov |

Investigation of Novel Biological Pathways and Therapeutic Indications

While indole-piperidine derivatives have been explored for their effects on the central nervous system, the full therapeutic potential of this compound remains largely unexplored. researchgate.netnih.gov Further investigation could reveal novel biological pathways and therapeutic applications for this compound and its analogs.

For example, the Hedgehog (Hh) signaling pathway, which is crucial in development and has been implicated in certain cancers, could be a potential target. nih.gov The structural similarity of indole-piperidine compounds to some known Hh pathway inhibitors suggests that derivatives of this compound could be synthesized and screened for this activity. Additionally, the cannabinoid receptors (CB1 and CB2) are another area of interest, as structurally related indole and indazole derivatives have shown activity at these receptors. acs.orgnih.gov Exploring the effects of this scaffold on various G-protein coupled receptors (GPCRs) and ion channels could open up new avenues for drug discovery in areas such as pain management, inflammation, and metabolic disorders.

Table 2: Potential Novel Therapeutic Indications for Indole-Piperidine Derivatives

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Oncology | Hedgehog (Hh) Signaling Pathway nih.gov | Aberrant Hh signaling is linked to several malignancies. |

| Pain and Inflammation | Cannabinoid Receptors (CB1/CB2) acs.orgnih.gov | Modulation of the endocannabinoid system can alleviate pain and inflammation. |

| Migraine | CGRP Receptors nih.gov | CGRP receptor antagonists are effective in treating migraine. |

| CNS Disorders | Sigma Receptors (σ1, σ2) nih.gov | Sigma receptor ligands have shown potential for treating various CNS disorders. |

Development of Chiral Indole-Piperidine Derivatives with Enhanced Specificity

The this compound molecule possesses a chiral center at the C4 position of the piperidine ring. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound and its derivatives is a critical area of research. nih.gov Chirality plays a crucial role in the interaction between a drug molecule and its biological target. Often, one enantiomer exhibits the desired therapeutic activity while the other is less active or may even have undesirable side effects.

The synthesis of chiral piperidine derivatives can be achieved through various asymmetric synthesis strategies. researchgate.netnih.govresearchgate.net By obtaining the individual enantiomers of this compound, it would be possible to conduct detailed structure-activity relationship (SAR) studies. This would provide valuable insights into the optimal stereochemistry required for potent and selective interaction with specific biological targets. The development of chiral derivatives with enhanced specificity could lead to safer and more effective therapeutic agents with a reduced risk of off-target effects. nih.gov

Future Perspectives and Critical Challenges in Academic Research

Strategies for Further Optimizing Preclinical Efficacy and Selectivity

The optimization of lead compounds is a cornerstone of medicinal chemistry. For 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL, a compound featuring both an indole (B1671886) and a piperidine (B6355638) moiety, structure-activity relationship (SAR) studies are paramount. acs.orgdndi.org These studies systematically modify parts of the molecule to observe the effects on biological activity, aiming to enhance efficacy against the desired target while minimizing off-target effects.

Key optimization strategies include:

Modification of the Piperidine Ring: The piperidine scaffold is a prevalent feature in many approved drugs. dntb.gov.ua Research has shown that the substitution site on the piperidine ring can dramatically influence potency. thieme-connect.com For instance, moving a substituent from the 4-position to the 3-position has been shown to improve the activity of certain inhibitors. thieme-connect.com Furthermore, the introduction of chiral centers into the piperidine ring can lead to better fitting within protein binding sites, potentially increasing both potency and selectivity. thieme-connect.com

Alterations to the Indole Moiety: The indole nucleus is another privileged scaffold in drug discovery. Systematic optimization of indole derivatives, such as creating a series of 1-methyl-3-(pyridin-3-yl)-1H-indole compounds, has led to candidates with exceptional inhibitory potency, high selectivity, and improved pharmacokinetic profiles. nih.gov Similar strategies could be applied to the this compound structure.

Exploring Bioisosteric Replacements: In cases where a particular moiety contributes to poor metabolic stability or off-target effects, replacing it with a bioisostere (a different group with similar physical or chemical properties) can be effective. For example, in related compound series, replacing a piperidine with a morpholine (B109124) ring was successful in improving metabolic clearance, although it sometimes led to a loss of activity, highlighting the delicate balance required in molecular design. dndi.org

A detailed investigation into the SAR of related azaindole piperidine compounds revealed that the core heterocyclic structure was crucial for potency, while modifications to the piperidine ring could significantly alter activity based on the planarity and shape of the molecule. dndi.orguantwerpen.be These findings underscore the importance of methodical and targeted chemical modifications to achieve optimal preclinical characteristics.

Addressing Knowledge Gaps in Complex Mechanism of Action Elucidation

While the piperidine and indole scaffolds are associated with a wide spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial effects—a significant challenge lies in elucidating the precise mechanism of action (MOA) for specific derivatives like this compound. acs.orgijnrd.org The term "mechanism of action" refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect.

Currently, there is a knowledge gap regarding the exact molecular targets and signaling pathways modulated by this compound. Piperidine derivatives are known to interact with a variety of receptors and enzymes, and the combination with the indole moiety creates a unique pharmacological profile that requires detailed investigation. acs.orgijnrd.org The complexity arises from the potential for the compound to bind to multiple targets, which could lead to a desired therapeutic effect, but also to unintended side effects.

Future research must employ a range of biochemical and cellular assays to:

Identify primary and secondary binding targets.

Characterize the downstream effects on cellular signaling cascades.

Understand how the compound's structure dictates its interaction with these targets.

Elucidating the MOA is critical for rational drug development, as it allows for the prediction of efficacy, the understanding of potential toxicities, and the identification of patient populations most likely to respond to treatment.

Advancing Predictive Computational Models for Biological Activity and ADME Properties

In modern drug discovery, computational (in silico) models are indispensable for predicting a compound's properties, thereby saving significant time and resources. nih.gov These models use a compound's chemical structure to forecast its biological activity and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. longdom.org

Advancing these models is a critical goal for compounds like this compound. Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For piperidine-based compounds, 3D-QSAR models have proven to be accurate and reliable in elucidating structural requirements for biological activity. researchgate.net

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (a pharmacophore) necessary for biological activity. Predictive pharmacophore models have been successfully developed for piperidine-based antagonists, serving as 3D search queries to find new potent compounds in virtual databases. nih.gov

Machine Learning (ML): ML algorithms, such as support vector machines (SVM), random forest (RF), and decision trees (DT), are increasingly used to build predictive models for ADME properties from large datasets. mdpi.com These models can predict crucial parameters like solubility, permeability, metabolic stability, and potential for drug-drug interactions. nih.govlongdom.org Research on piperidine analogues has utilized such models to predict agonist activity with high accuracy. nih.gov

| Model Type | Description | Application Example for Piperidine-like Scaffolds | Reference |

|---|---|---|---|

| 3D-QSAR | Analyzes the quantitative relationship between the 3D properties of molecules and their biological activity. | Investigated a series of piperidine derivatives to elucidate structural requirements for inhibiting the Akt enzyme. | researchgate.net |

| Pharmacophore Modeling | Identifies the 3D arrangement of features responsible for a drug's biological activity. | Developed predictive models for piperidine-based CCR5 antagonists as anti-HIV-1 agents. | nih.gov |

| Machine Learning (e.g., RF, DT) | Uses algorithms to learn patterns from data to predict properties of new compounds. | Developed models for predicting melanocortin-4 receptor agonist activity for 4-substituted piperidine-4-ol derivatives. | nih.gov |

| ADME Prediction Models | In silico tools that predict how a drug is absorbed, distributed, metabolized, and excreted by the body. | Used to guide chemical modifications to improve pharmacokinetic profiles of drug candidates. | nih.govlongdom.org |

The continuous development and validation of these models will enable researchers to prioritize the synthesis of compounds with the highest probability of success, accelerating the discovery process.

Integration of Systems Biology and Omics Data for Holistic Understanding

Traditional drug discovery often focuses on a single target. However, systems biology offers a more holistic approach by studying the complex interactions within entire biological systems. nih.gov This is achieved by integrating large datasets from various "omics" platforms, such as genomics (study of genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites). nih.gov

For a compound like this compound, a systems biology approach could provide a comprehensive map of its cellular effects. e-enm.org By treating cells or organisms with the compound and measuring the changes across multiple omics levels, researchers can:

Identify Novel Pathways: Uncover previously unknown biological pathways affected by the compound. oeno-one.eu

Understand Network Effects: Analyze how the compound perturbs complex interaction networks rather than just a single protein. scilifelab.se

Discover Biomarkers: Identify molecular biomarkers that indicate the compound's activity or predict patient response. e-enm.org

Elucidate Complex Phenotypes: Explain how molecular-level changes lead to a whole-organism physiological response. nih.gov

This integrative approach requires sophisticated computational and analytical tools to manage and interpret the vast amounts of data generated. nih.govscilifelab.se Although challenging, applying systems biology to the study of this compound holds the promise of a much deeper, more holistic understanding of its biological role, moving beyond a simple one-drug, one-target paradigm. e-enm.org

常见问题

What are the key safety considerations when handling 4-(1H-Indol-5-YL)-1-methyl-piperidin-4-OL in laboratory settings?

Basic Question

Methodological Answer:

This compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), severe eye irritation (Category 2A, H319), and respiratory irritation (H335) . Key protocols include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use P95 respirators if aerosol generation is likely .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

What is the recommended synthetic pathway for this compound?

Basic Question

Methodological Answer:

While direct synthesis data is limited, analogous piperidine-indole derivatives are synthesized via:

Mannich Reaction : Condensation of indole-5-carbaldehyde with 1-methylpiperidin-4-one in acidic media (e.g., HCl/EtOH) .

Purification : Recrystallize from methanol or use column chromatography (silica gel, ethyl acetate/hexane gradient) .

Characterization : Confirm structure via -NMR (e.g., indole H-3 proton at δ 7.2–7.4 ppm) and LC-MS (expected [M+H] ~275) .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Advanced Question